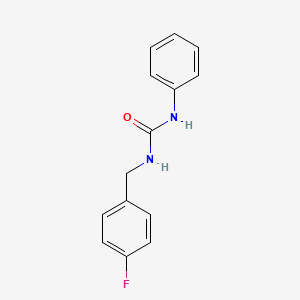

1-(4-Fluorobenzyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVEMVCZLWPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preclinical Pharmacological Investigations of 1 4 Fluorobenzyl 3 Phenylurea and Its Derivatives

In Vitro Assays for Biological Activity Profiling

The initial stages of drug discovery for 1-(4-Fluorobenzyl)-3-phenylurea and its derivatives involve a battery of in vitro assays. These laboratory-based tests are crucial for characterizing the biological and pharmacological properties of these compounds, providing essential data on their potential efficacy and mechanisms of action at a cellular and molecular level.

Antiproliferative Activity in Cancer Cell Lines

A significant area of investigation for urea (B33335) derivatives has been their ability to inhibit the growth of various cancer cell lines.

To quantify the antiproliferative effects of these compounds, researchers commonly employ cell viability and growth inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are two widely used colorimetric methods. sigmaaldrich.comnih.govbroadpharm.compromega.com.au In the MTT assay, metabolically active cells convert the yellow tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.comnih.govpromega.com.au The SRB assay, on the other hand, is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Studies on various diarylurea derivatives have demonstrated their potential to inhibit the proliferation of a range of cancer cell lines. For instance, new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, which includes lines such as the leukemia cell line SR, melanoma cell lines SK-MEL-5 and UACC-257, and breast cancer cell lines T-47D and MDA-MB-468. nih.gov Two compounds from this series, 5a and 5d, exhibited significant efficacy, with potencies in some cases superior to the standard drugs paclitaxel (B517696) and gefitinib (B1684475) in various cancer cell lines, including renal, colon, and breast cancer, as well as melanoma. nih.gov

Similarly, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been synthesized and evaluated for their in vitro anticancer activity. tandfonline.com One particular derivative, compound 5l, was found to be the most active against both non-small cell lung cancer A549 and colon cancer HCT-116 cell lines, with IC50 values comparable to the chemotherapy drug Doxorubicin (B1662922). tandfonline.comresearchgate.net Furthermore, this compound displayed broad-spectrum antitumor activity across the majority of cell lines in the US-NCI Developmental Therapeutic Program anticancer assay. tandfonline.comresearchgate.net

The cytotoxic effects of biphenylurea derivatives containing indolin-2-one moieties have also been investigated against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines using the SRB assay. mdpi.com Notably, the MCF-7 cell line was more susceptible to these compounds, with one derivative, 5o, showing a significantly lower IC50 value (1.04 ± 0.10 μM) compared to doxorubicin (IC50 = 7.30 ± 0.84 μM), indicating a 7-fold increase in activity. mdpi.com

Below is an interactive table summarizing the antiproliferative activity of selected urea derivatives against various cancer cell lines.

Understanding how these compounds induce cell death is crucial. Research has pointed towards apoptosis (programmed cell death) and cell cycle arrest as primary mechanisms.

Flow cytometry analysis is a key technique used to investigate these mechanisms. For instance, a novel N,N′-diarylthiourea derivative was shown to arrest the cell cycle of MCF-7 breast cancer cells in the S phase, which is a hallmark of apoptosis induction. nih.gov Further confirmation of apoptosis was obtained through Annexin (B1180172) V/PI staining and comet assays, which revealed a significant increase in early and late apoptotic cells. nih.gov The study also showed an upregulation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Similarly, a potent pyridine (B92270) derivative, compound 5l, was found to induce apoptosis in HCT-116 colon cancer cells. tandfonline.comresearchgate.net This was evidenced by an increase in the percentage of annexin V-FITC positive apoptotic cells and a disruption of the cell cycle, specifically by altering the Sub-G1 phase and arresting cells in the G2-M stage. tandfonline.comresearchgate.net The pro-apoptotic activity was further supported by the observed decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. tandfonline.comresearchgate.net

In another study, selected 1,2,3-triazole-cored structures tethering aryl urea were investigated for their effects on the cell cycle of HepG2 cancer cells. The compounds were found to induce S and G2/M phase cell-cycle arrest, similar to the action of the known anticancer drug Sorafenib. mdpi.com Furthermore, these compounds led to a dose-dependent increase in the total apoptotic cell population. mdpi.com

The following table provides an overview of the mechanisms of cell death induced by certain urea derivatives.

Enzyme Inhibition Studies

The therapeutic potential of 1-(4-Fluorobenzyl)-3-phenylurea and its derivatives also stems from their ability to inhibit specific enzymes that play critical roles in various diseases.

Kinases are a class of enzymes that are frequently dysregulated in cancer and other diseases, making them attractive drug targets. Various assays are used to screen for kinase inhibitors, including radiometric, fluorescence, and luminescence-based methods. reactionbiology.com

Urea-based compounds have been identified as potent inhibitors of several kinases. For example, Sorafenib, a diphenylurea derivative, is a powerful inhibitor of VEGFR-2, c-Kit, PDGFRβ, and Raf kinases. mdpi.com Lenvatinib, another urea derivative, inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, PDGFRα, PDGFRβ, and KIT. frontiersin.org

A novel multitargeted kinase inhibitor, ABT-348, which has a 1-(4-...)phenyl)-3-(3-fluorophenyl)urea structure, has demonstrated nanomolar potency against Aurora kinases A, B, and C. nih.gov It also shows potent binding activity against the VEGFR/PDGFR families and the Src family of cytoplasmic tyrosine kinases. nih.gov Furthermore, derivatives of 1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea have been explored as inhibitors of CXCR2, a chemokine receptor involved in cancer progression. frontiersin.org The development of 3-amino-isoxazole urea derivatives has led to compounds that inhibit c-Raf kinase. frontiersin.org

The table below summarizes the kinase inhibition profile of some urea-based compounds.

Beyond kinases, urea derivatives have been shown to inhibit other types of enzymes.

For instance, research has identified novel Schiff's base derivatives of nitroimidazole as potent inhibitors of E. coli FabH (β-ketoacyl-acyl carrier protein synthase III). researchgate.net FabH is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it a promising target for new antibacterial agents. nih.govmdpi.comuniprot.org Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active site of the enzyme. researchgate.net

In a different therapeutic area, (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives have been identified as a novel class of potent and competitive α-glucosidase inhibitors. nih.gov α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The most potent compound in this series exhibited simple slow-binding inhibition of α-glucosidase. nih.gov

The following table details the inhibition of other enzymes by specific urea derivatives.

Enzyme Kinetics and Potency Determination (IC50 values)

The inhibitory potential of 1-(4-Fluorobenzyl)-3-phenylurea and its derivatives has been evaluated against various enzymes, revealing a range of activities dependent on the specific molecular structure and the target enzyme.

Derivatives of 1-phenyl-3-phenylurea have been investigated for their inhibitory effects on several enzymes. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested as FMS-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov One of the most potent compounds in this series, 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, emerged from structural optimization of a lead compound and demonstrated significant inhibitory activity. nih.gov

In the context of carbonic anhydrases, novel diphenylurea derivatives containing a tetrahydroquinoline moiety have been synthesized and assessed for their inhibitory action on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). sci-hub.stresearchgate.net One of the strongest inhibitors identified was 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea, which displayed IC50 values of 5.28 μM and 5.51 μM against hCA I and hCA II, respectively. sci-hub.stresearchgate.net Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives showed that 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea inhibited the tumor-associated hCA IX isoform with KIs in the nanomolar range, while showing weaker inhibition of hCA I and II and no inhibition of hCA IV. tandfonline.com

Furthermore, diarylurea derivatives have been explored as inhibitors of soluble epoxide hydrolase (sEH). mdpi.comnih.gov While some early urea-based inhibitors like DCU and CDU showed high potency, they were limited by poor pharmacokinetic properties. mdpi.com Subsequent modifications, such as the introduction of a conformationally restricted cis- or trans-1,4-cyclohexane α to the urea, led to compounds with low nanomolar to picomolar activity against human sEH. nih.gov For example, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) exhibited an IC50 of 1.3 ± 0.05 nM. nih.gov

Urea derivatives have also been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.comnih.gov A series of phenyl urea derivatives were designed and synthesized, with some compounds showing potent IDO1 inhibition with IC50 values in the range of 0.1–0.6 μM, while exhibiting no activity against tryptophan 2,3-dioxygenase (TDO). mdpi.com Another study focusing on 1,2,3-triazole derivatives identified a compound with an IC50 value of 0.75 μM against IDO1. nih.gov

In the realm of antidiabetic research, diphenyl urea-clubbed imine analogs were synthesized and evaluated for their α-glucosidase inhibitory capability. nih.gov A compound with a para-fluoro group substitution (compound 3b) showed an IC50 value of 17.29 ± 0.18 µM. nih.gov

The following table summarizes the IC50 values for selected 1-(4-Fluorobenzyl)-3-phenylurea derivatives against various enzymes.

| Compound Name | Target Enzyme | IC50 Value |

| 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea | FMS-like tyrosine kinase 3 (FLT3) | Potent inhibitor nih.gov |

| 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | hCA I | 5.28 μM sci-hub.stresearchgate.net |

| 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | hCA II | 5.51 μM sci-hub.stresearchgate.net |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | human sEH | 1.3 ± 0.05 nM nih.gov |

| Phenyl urea derivative i12 | IDO1 | 0.1–0.6 μM mdpi.com |

| 1,2,3-triazole derivative 3a | IDO1 | 0.75 μM nih.gov |

| (E)-1-(4-fluorophenyl)-3-(2-((2-hydroxy-3-methoxybenzylidene) amino) phenyl) urea (compound 3b) | α-glucosidase | 17.29 ± 0.18 µM nih.gov |

Receptor Binding Assays

Ligand Displacement and Allosteric Modulation (e.g., Cannabinoid CB1 Receptor, Serotonin 5-HT2A Receptor)

Derivatives of 1-phenyl-3-phenylurea have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govacs.org These compounds have been shown to act as negative allosteric modulators, meaning they can reduce the maximal efficacy of CB1 receptor agonists. nih.govacs.org

One such derivative, 3-(4-Chlorophenyl)-1-[3-(4-fluorophenyl)phenyl]urea (RTICBM-74), demonstrated excellent activity with an IC50 of 23 nM in inhibiting agonist-stimulated [35S]GTP-γ-S binding. nih.gov This compound also exhibited positive binding cooperativity with the CB1 agonist CP55,940, increasing its specific binding with an EC50 value of 790 nM, which is consistent with a positive allosteric modulator-antagonist (PAM-antagonist) mechanism. nih.gov

Structure-activity relationship studies on a series of diarylureas derived from PSNCBAM-1 revealed that these compounds dose-dependently inhibited CP55,940-induced intracellular calcium mobilization and [35S]GTP-γ-S binding, while enhancing [3H]CP55,940 binding to the CB1 receptor. nih.govnih.govacs.org Specifically, these compounds were found to dose-dependently reduce the Emax of the agonist curve in CB1 calcium mobilization assays, confirming their negative allosteric modulator characteristics. nih.govacs.org

Functional Receptor Activity Measurements

Functional receptor activity measurements have further elucidated the pharmacological profile of these diarylurea derivatives. In functional assays, these compounds behave as negative modulators. nih.govacs.org For example, in electrophysiological studies, pretreatment with a representative compound abolished the reduction in miniature inhibitory postsynaptic currents (mIPSCs) frequency induced by the CB1 agonist CP55,940, demonstrating agonist-dependent functional antagonism. nih.govacs.org

In [35S]GTP-γ-S binding assays, these diarylureas antagonized the effects of the CB1 agonist CP55,940. nih.gov The potencies (IC50 values) of these compounds were determined against a 100 nM concentration of CP55,940. nih.gov The compounds themselves did not show significant agonist activity at either CB1 or CB2 receptors. acs.org

Antimicrobial Activity Assessments (e.g., Antibacterial, Antitubercular)

The antimicrobial properties of 1-(4-Fluorobenzyl)-3-phenylurea and its analogs have been a subject of investigation, with studies reporting activity against various bacterial strains, including Mycobacterium tuberculosis.

Several studies have synthesized and evaluated urea and thiourea (B124793) derivatives for their antibacterial and antifungal activities. mdpi.comarkat-usa.org While some N-alkyl substituted urea derivatives have shown promise as antibacterial and antifungal agents, the specific activity of 1-(4-Fluorobenzyl)-3-phenylurea was not detailed in these broad screenings. mdpi.com In a study of N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives, some compounds exhibited antibacterial activity against Staphylococcus aureus and Mycobacterium luteum. arkat-usa.org Another study found that out of a series of benzoylthiourea (B1224501) compounds, only one showed activity against Staphylococcus aureus. researchgate.net

In the context of antitubercular activity, a derivative, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was identified as a highly potent agent against both Mycobacterium tuberculosis H37Rv and an INH-resistant strain, with a minimum inhibitory concentration (MIC) of 0.49 μM. nih.gov This compound was found to be significantly more active than the standard drug isoniazid (B1672263) against the resistant strain. nih.gov Another approach identified adamantyl urea derivatives as potent anti-tuberculosis agents, with some compounds exhibiting MIC values as low as 0.01 μg/mL. researchgate.netnih.gov These compounds are believed to exert their antitubercular effect through the inhibition of multiple epoxide hydrolase enzymes in M. tuberculosis. researchgate.net

Anti-inflammatory and Antidiabetic Activity Evaluations

The potential of 1-(4-Fluorobenzyl)-3-phenylurea derivatives as anti-inflammatory and antidiabetic agents has been explored in several preclinical studies.

Research has indicated that various urea derivatives possess anti-inflammatory properties. nih.gov For instance, a series of pyrazolyl urea derivatives were synthesized and evaluated, with one compound, 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea, emerging as a potent anti-inflammatory agent with reduced ulcerogenic liability. nih.gov The anti-inflammatory activity of these compounds was linked to their ability to inhibit p38α MAPK and TNF-α production. nih.gov

In the area of antidiabetic research, novel indoline (B122111) derivatives were synthesized and evaluated for their in vitro α-amylase inhibition activity. banglajol.info A thiourea derivative, 1-(4-fluorophenyl)-3-(4-(indoline-1-carbo-thioamido)phenyl)thiourea, showed moderate antidiabetic activity with an IC50 value of 62.2 µg/mL. banglajol.info Another study focused on diphenyl urea-clubbed imine analogs as α-glucosidase inhibitors, with a para-fluoro substituted compound demonstrating an IC50 of 17.29 ± 0.18 µM. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies have been conducted to assess the efficacy of derivatives of 1-(4-Fluorobenzyl)-3-phenylurea in various animal models of disease.

A potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. nih.gov Notably, no recurrence of the condition was observed 15 days after the final administration of the compound. nih.gov

In the context of pain and inflammation, inhibitors of soluble epoxide hydrolase (sEH) have shown promise. The in vivo stability and efficacy of these inhibitors are crucial for their therapeutic potential. ucanr.edu For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), a potent sEH inhibitor, was effective in a lipopolysaccharide-challenged murine model of hypotension and demonstrated excellent oral bioavailability in dogs. nih.gov

Furthermore, a potent and selective antagonist of the CCR3 receptor, which has a 1-(4-fluorobenzyl)piperidine (B7789008) moiety, was evaluated in animal models of allergic airway inflammation. nih.gov Oral administration of this compound led to a dose-dependent reduction in eosinophil recruitment into the lungs. nih.gov

Evaluation of Tumor Growth Inhibition (e.g., Xenograft Models)

While direct studies on the antitumor effects of 1-(4-Fluorobenzyl)-3-phenylurea in xenograft models were not found, the broader class of phenylurea derivatives has been the subject of significant investigation in oncology research. These derivatives often incorporate additional chemical moieties to enhance their potency and target specificity. For instance, various phenylurea derivatives have been evaluated as inhibitors of key signaling pathways involved in cancer progression.

Research into compounds with a similar phenylurea core has shown activity in various cancer models. For example, a study on phenylurea derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that certain compounds demonstrated tumor growth inhibition in B16F10 melanoma and PAN02 pancreatic cancer xenograft models. Current time information in Bangalore, IN. Specifically, one compound showed a tumor growth inhibition (TGI) of 40.5% in the B16F10 model and 34.3% in the PAN02 model. Current time information in Bangalore, IN.

Another area of investigation involves the development of phenylurea derivatives as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. One such compound demonstrated significant antitumor activity in several human tumor xenografts, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma.

Furthermore, hybrid molecules incorporating a phenylurea structure have been synthesized and tested. For example, novel quinazolinone tethered phenylurea derivatives have been designed to target multiple pathways in cancer. Similarly, coumarin-chalcone derivatives containing a urea moiety have also been explored for their potential anticancer properties.

These examples highlight the therapeutic potential of the phenylurea scaffold in cancer treatment, although specific data for 1-(4-Fluorobenzyl)-3-phenylurea remains elusive in the reviewed literature. The general approach appears to be the modification of the basic phenylurea structure to optimize its pharmacological profile.

Table 1: Examples of Phenylurea Derivatives in Tumor Xenograft Models

| Compound Type | Cancer Model | Key Findings | Reference |

| Phenylurea Derivative (IDO1 Inhibitor) | B16F10 Melanoma Xenograft | 40.5% Tumor Growth Inhibition | Current time information in Bangalore, IN. |

| Phenylurea Derivative (IDO1 Inhibitor) | PAN02 Pancreatic Cancer Xenograft | 34.3% Tumor Growth Inhibition | Current time information in Bangalore, IN. |

| N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea Derivative (VEGFR-2 Inhibitor) | Multiple Human Tumor Xenografts | Significant antitumor activity |

Assessment of Activity in Other Disease Models (e.g., Psoriasis Mouse Model)

Similar to the research on cancer, preclinical studies on psoriasis have investigated complex derivatives of phenylurea rather than 1-(4-Fluorobenzyl)-3-phenylurea itself. Psoriasis is a chronic autoimmune disease, and research has focused on developing inhibitors for specific molecular targets implicated in its pathogenesis.

One notable area of research has been the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. A series of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally distinct from 1-(4-Fluorobenzyl)-3-phenylurea but contain a urea linkage, have been synthesized and evaluated. One of the most potent compounds from this series, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea , exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. This finding suggests that inhibiting FLT3 could be a viable therapeutic strategy for psoriasis.

The research in this field has largely been driven by structure-activity relationship studies, where a lead compound is systematically modified to improve its efficacy and selectivity. This iterative process has led to the discovery of potent FLT3 inhibitors with promising activity in animal models of psoriasis.

Table 2: Example of a Phenylurea Derivative in a Psoriasis Mouse Model

| Compound | Disease Model | Key Findings | Reference |

| 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea | K14-VEGF Transgenic Mouse Model of Psoriasis | Significant antipsoriatic effects |

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Pathways

Comprehensive research into the molecular targets and pathways specifically for 1-(4-Fluorobenzyl)-3-phenylurea is currently lacking. The broader class of phenylurea derivatives has been investigated for various therapeutic applications, with studies pointing towards interactions with multiple biological targets. However, these findings cannot be directly extrapolated to 1-(4-Fluorobenzyl)-3-phenylurea without specific experimental validation.

Protein-Ligand Interaction Analysis

There is no available research detailing the protein-ligand interaction analysis of 1-(4-Fluorobenzyl)-3-phenylurea. Studies on other complex urea-containing compounds have identified interactions with targets such as receptor tyrosine kinases and enzymes involved in critical cellular processes, but specific binding partners for 1-(4-Fluorobenzyl)-3-phenylurea have not been identified.

Modulation of Cellular Signaling Pathways

Information regarding the modulation of cellular signaling pathways by 1-(4-Fluorobenzyl)-3-phenylurea is not present in the current body of scientific literature. While related phenylurea compounds have been shown to influence pathways involved in cell proliferation and survival, the specific impact of 1-(4-Fluorobenzyl)-3-phenylurea on these or other signaling cascades remains uninvestigated.

Investigation of Enzymatic Inhibition Mechanisms

The enzymatic inhibition mechanisms of 1-(4-Fluorobenzyl)-3-phenylurea have not been elucidated. Research on analogous structures suggests potential inhibitory activity against various enzymes. For instance, certain urea (B33335) derivatives have been explored as inhibitors of bacterial enzymes like FabH or human enzymes such as carbonic anhydrases and indoleamine 2,3-dioxygenase 1 (IDO1). However, no studies have specifically assessed the inhibitory potential or mechanism of 1-(4-Fluorobenzyl)-3-phenylurea against any enzyme.

Cellular and Subcellular Effects

Specific data on the cellular and subcellular effects of 1-(4-Fluorobenzyl)-3-phenylurea are not available. The general class of phenylureas has been noted for its effects on cell viability and apoptosis in various cancer cell lines, but these effects are highly dependent on the specific chemical structure of the compound.

Impact on Cell Cycle Progression

There is no published research on the impact of 1-(4-Fluorobenzyl)-3-phenylurea on cell cycle progression. Numerous substituted phenylurea derivatives have been reported to induce cell cycle arrest, often at the G2/M or S phase, as part of their anticancer mechanism. However, whether 1-(4-Fluorobenzyl)-3-phenylurea exhibits similar activity has not been experimentally determined.

Induction of Apoptotic Pathways (e.g., Caspase Activation)

The pro-apoptotic potential of 1-(4-Fluorobenzyl)-3-phenylurea and its ability to induce pathways such as caspase activation have not been documented. The induction of apoptosis is a common mechanism of action for many anticancer compounds, including several complex phenylurea derivatives which have been shown to activate initiator and executioner caspases. Without dedicated research, it is unknown if 1-(4-Fluorobenzyl)-3-phenylurea shares this mechanism.

Structure Activity Relationship Sar and Rational Design Approaches

Systematic Structural Modifications of the Urea (B33335) Scaffold

The urea scaffold is a versatile template in medicinal chemistry, and its derivatives have shown a wide range of biological activities. researchgate.netresearchgate.net Systematic modifications of the 1-(4-Fluorobenzyl)-3-phenylurea structure have been key to elucidating the structural requirements for its biological actions.

Substitutions on Benzyl (B1604629) and Phenyl Moieties

Researchers have extensively explored the impact of various substituents on both the benzyl and phenyl rings of the urea scaffold to investigate how these changes influence biological activity. mdpi.com For instance, in a series of diphenylurea derivatives, the introduction of different groups on the terminal phenyl ring was performed to study the influence of electronic and hydrophobic effects on their antiproliferative activity. mdpi.com

Modifications are not limited to the terminal phenyl ring. The synthesis of analogs with substitutions at the diphenyl "tail" moiety has also been a strategy to develop novel compounds. nih.gov This involves coupling diphenyl-alkyl amine intermediates with selected isocyanates to produce a variety of urea compounds. nih.gov Furthermore, the nature and position of substituents on the N-phenyl part of N-phenyl-N'-(4-phenoxy)cyclohexylureas have been shown to significantly affect their activity. nih.gov

Impact of Halogenation (e.g., Fluorine) on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.net The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions. ontosight.ainih.gov

In the context of 1-(4-Fluorobenzyl)-3-phenylurea and its analogs, the presence and position of halogen atoms are critical. For example, in a series of tetrahydroquinoline derivatives containing a urea moiety, the compound 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea was identified as a potent inhibitor of human carbonic anhydrase isoenzymes. researchgate.netsci-hub.st This highlights the positive contribution of the fluorine atom to the observed biological activity.

Studies on other urea derivatives have also demonstrated the importance of halogenation. For instance, in a series of compounds designed as anti-tuberculosis agents, derivatives with a 3-chloro-4-methylphenyl substitution showed significant activity. researchgate.net Similarly, the anti-Ebola activity of certain quinoline (B57606) derivatives was found to be inversely proportional to the electronegativity of the halogen at the 7-position. researchgate.net The strategic placement of halogens, such as in 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenylurea derivatives, has been a key strategy in developing potent compounds. mdpi.com

Influence of Hydrophobic and Electronic Effects

The biological activity of 1-(4-Fluorobenzyl)-3-phenylurea analogs is significantly influenced by the hydrophobic and electronic properties of their substituents. mdpi.com The interplay of these effects can dictate the compound's ability to interact with its biological target.

Research has shown that both hydrophobic and electronic effects are important contributors to the activity of phenylurea derivatives. metabolomics.se In the design of novel diphenylurea derivatives, various substituted terminal phenyl moieties were introduced to systematically investigate the influence of these effects on antiproliferative activity. mdpi.com For example, in a study of tetrahydroquinoline derivatives, it was found that substituents with multiple pairs of non-bonding electrons generally enhanced inhibitory activity against carbonic anhydrase I and II. researchgate.netsci-hub.st Furthermore, computational studies have revealed a linear relationship between electronic parameters like HOMO-LUMO energy differences and the inhibitory activity of certain derivatives. researchgate.netsci-hub.st

The substitution pattern on the phenyl ring can also fine-tune these properties. For instance, chlorine substitution in the phenyl ring of 1,1-dimethyl-3-phenylurea was found to influence orbital delocalization, with different effects observed for ortho, meta, and para substitutions. nih.gov

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile, ultimately leading to a clinical candidate. numberanalytics.comijddd.com

Analog Synthesis and Derivatization

A primary strategy for lead optimization is the synthesis and derivatization of analogs. ijddd.com This involves creating a library of related compounds by making systematic changes to the lead structure. mdpi.comnih.govsci-hub.st For instance, a series of novel tetrahydroquinoline derivatives containing a urea moiety were synthesized to evaluate their inhibitory effects on human carbonic anhydrase isoenzymes. sci-hub.st This approach allows for a detailed exploration of the structure-activity relationship.

The synthesis of these analogs often involves multi-step procedures. For example, the synthesis of certain diarylurea derivatives starts with the reaction of 4-nitrophenyl isocyanate with anilines, followed by hydrogenation and subsequent condensation with indole-2,3-diones. mdpi.com Another common method involves the reaction of substituted anilines with isocyanates to form the desired urea linkage. nih.gov

Below is an interactive data table summarizing the synthesis and activity of some phenylurea derivatives:

| Compound ID | Structure | Synthetic Method | Biological Activity | Reference |

| 5h | 1-(2-Fluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea | Nucleophilic aromatic substitution | Antiproliferative activity | mdpi.com |

| 7k | 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | CO2 hydration method | hCA I and hCA II inhibitor (IC50 = 5.28 µM and 5.51 µM) | researchgate.netsci-hub.st |

| 8a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(5,5-di-p-tolylpentyl)urea | Coupling of amine with isocyanate | FGFR1 inhibitor | nih.gov |

| 49 | 1-(2,3-diphenylquinoxalin-6-yl)-3-(4-fluorophenyl)urea | Reaction with isocyanate | IKKβ modulation | nih.gov |

| 16j | N-(3-bromoacetylaminophenyl)-N'-(aryl/alkyl)urea derivative | Multi-step synthesis | Potent anticancer activity (IC50 = 0.38-4.07 µM) | nih.gov |

Scaffold Hopping for Novel Chemotypes

Scaffold hopping is an innovative strategy in drug design that involves replacing the core structure (scaffold) of a known active compound with a different chemical moiety while preserving its biological activity. chemrxiv.org This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. nih.govnih.gov

For urea-based compounds, a topology-based scaffold hopping approach has been used to identify second-generation analogs with retained anticancer activity but reduced affinity for off-target GPCRs. nih.gov This demonstrates the power of scaffold hopping to refine the pharmacological profile of a lead compound. The goal is to find new molecular frameworks that can mimic the key interactions of the original lead compound with its biological target. This can be achieved through various computational and medicinal chemistry techniques. numberanalytics.com

Correlation of Structural Features with Specific Biological Activities

The biological activity of phenylurea compounds, including 1-(4-Fluorobenzyl)-3-phenylurea, is profoundly influenced by the nature and position of substituents on their aromatic rings and modifications to the core structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating how specific structural features modulate the potency and selectivity of these compounds against various biological targets, such as protein kinases, enzymes involved in fatty acid synthesis, and carbonic anhydrases.

Research into diaryl urea derivatives has consistently shown that the urea moiety (-NH-CO-NH-) is a critical pharmacophore, acting as a hydrogen bond donor and acceptor to establish key interactions within the binding sites of target proteins. nih.gov The two aryl rings flanking the urea linker provide a scaffold that can be extensively modified to optimize activity and target specificity. nih.gov

Influence of Phenyl Ring Substituents:

The substitution pattern on the phenyl rings is a primary determinant of biological activity. In many series of urea derivatives, the presence of specific halogen atoms and trifluoromethyl (-CF3) groups on one of the phenyl rings is crucial for potency. nih.gov For instance, in the development of anticancer agents, a trifluoromethylphenyl group is often essential for activity. nih.gov

Studies on FabH inhibitors, an enzyme crucial for bacterial fatty acid biosynthesis, revealed the importance of substitutions on the benzyl portion of the molecule. While the core structure is different from 1-(4-Fluorobenzyl)-3-phenylurea, the principles of substitution are relevant. For example, the compound 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea was identified as a potent inhibitor of E. coli FabH, highlighting the positive contribution of halogen substitutions. nih.gov

The following table details the impact of substitutions on a diphenylurea scaffold on inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II.

| Compound | Substituent (R) on Phenyl Ring | Target | Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Derivative of 1-phenyl-3-(4-(4-aryl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | 4-F (on terminal phenyl ring) | hCA I | 5.28 | researchgate.net |

| Derivative of 1-phenyl-3-(4-(4-aryl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | 4-F (on terminal phenyl ring) | hCA II | 5.51 | researchgate.net |

Role of the Fluorobenzyl Moiety:

The 4-fluorobenzyl group in 1-(4-Fluorobenzyl)-3-phenylurea is a key feature. The fluorine atom can alter the molecule's electronic properties and lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. ontosight.aiontosight.ai In many kinase inhibitors, a fluorine substituent is known to engage in favorable interactions, including hydrogen bonding, within the enzyme's active site. The benzyl group provides a flexible linker, allowing the fluorophenyl ring to adopt an optimal orientation for binding.

Impact of the Urea Linker and Adjacent Groups:

The integrity of the urea linker is paramount for the activity of many compounds in this class. researchgate.net Modifications, such as replacing the urea with a thiourea (B124793) or carbamate, often lead to a significant decrease in potency. researchgate.net For example, in a series of anti-tubercular agents, replacing the urea moiety resulted in a substantial loss of activity against Mycobacterium tuberculosis. researchgate.net

Rational design approaches have exploited these SAR insights. For example, in designing inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, researchers have focused on maintaining the core phenylurea structure while modifying the peripheral substituents to enhance potency and selectivity. mdpi.com Several phenylurea derivatives have shown potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range. mdpi.com

The table below presents data from a study on diaryl urea derivatives as potential EGFR inhibitors, demonstrating how substitutions on the phenyl rings affect their antiproliferative activity.

| Compound Structure | Substituent (R) | Target Cell Line | Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 1-(4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl)-3-(R-phenyl)urea | -H | A549 | >40 | mdpi.com |

| 1-(4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl)-3-(R-phenyl)urea | 4-CF₃ | A549 | 10.1 | mdpi.com |

| 1-(4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl)-3-(R-phenyl)urea | 4-OCF₃ | A549 | 4.2 | mdpi.com |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency.

Computational Chemistry and Cheminformatics in Research on 1 4 Fluorobenzyl 3 Phenylurea

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of 1-(4-Fluorobenzyl)-3-phenylurea with various biological targets and for elucidating the key intermolecular forces that stabilize the ligand-protein complex.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations have been instrumental in predicting the binding modes of urea (B33335) derivatives, including compounds structurally related to 1-(4-Fluorobenzyl)-3-phenylurea, with several key protein targets. These targets include Epidermal Growth Factor Receptor (EGFR), β-ketoacyl-acyl carrier protein synthase III (FabH), BRAF kinase, and α-glucosidase.

For instance, in studies involving FabH, an enzyme crucial for bacterial fatty acid synthesis, docking simulations of urea derivatives have revealed that these compounds can act as potent inhibitors. nih.gov Similarly, docking studies with α-glucosidase, a key enzyme in carbohydrate metabolism, have been used to predict the binding interactions of potential inhibitors. nih.gov While specific docking studies on 1-(4-Fluorobenzyl)-3-phenylurea against these exact targets are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such investigations would be conducted. The predictions from these simulations are critical for guiding the synthesis of more potent and selective analogs.

Table 1: Potential Protein Targets for 1-(4-Fluorobenzyl)-3-phenylurea Investigated via Molecular Docking

| Protein Target | Biological Role | Potential Therapeutic Area |

| Epidermal Growth Factor Receptor (EGFR) | Cell signaling, proliferation | Cancer |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacterial fatty acid synthesis | Antibacterial |

| BRAF Kinase | Cell signaling, growth | Cancer |

| α-Glucosidase | Carbohydrate metabolism | Diabetes |

Analysis of Key Intermolecular Interactions

The stability of the ligand-protein complex is determined by a variety of intermolecular interactions. Molecular docking simulations allow for a detailed analysis of these forces, including hydrogen bonding, pi-cation interactions, and hydrophobic interactions.

Hydrogen Bonding: The urea moiety of 1-(4-Fluorobenzyl)-3-phenylurea is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a protein. The nitrogen and oxygen atoms of the urea group can act as hydrogen bond donors and acceptors, respectively.

Pi-Cation and Pi-Pi Interactions: The aromatic rings (phenyl and 4-fluorobenzyl groups) of the compound can participate in pi-cation and pi-pi stacking interactions. nih.govproteopedia.orgmdpi.com Pi-cation interactions involve the electrostatic attraction between a cation and the electron-rich pi system of an aromatic ring, while pi-pi interactions occur between two aromatic rings. These interactions are crucial for the binding affinity and specificity of many drugs. nih.govproteopedia.org

Hydrophobic Interactions: The nonpolar regions of 1-(4-Fluorobenzyl)-3-phenylurea, such as the phenyl and benzyl (B1604629) groups, can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. These interactions are a major driving force for ligand binding in an aqueous environment.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the complex over time. nih.govutupub.fi

Binding Free Energy Calculations (e.g., MM-GBSA)

A critical application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for these calculations. nih.govwalshmedicalmedia.comscispace.comresearchgate.net

The MM-GBSA method calculates the binding free energy by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand. nih.govwalshmedicalmedia.com The free energy is estimated from a combination of molecular mechanics energy terms and continuum solvation models. scispace.com These calculations can be used to rank different ligands based on their predicted binding affinities and to decompose the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, and solvation effects). researchgate.net This information is invaluable for understanding the driving forces behind ligand binding and for optimizing lead compounds.

Table 2: Components of Binding Free Energy Calculation using MM-GBSA

| Energy Component | Description |

| ΔE_gas | Gas-phase interaction energy between the protein and ligand. |

| ΔG_solv | Solvation free energy change upon binding. |

| -TΔS | Change in conformational entropy upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of urea derivatives including or related to 1-(4-Fluorobenzyl)-3-phenylurea, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A well-validated QSAR model can be a powerful tool for prioritizing compounds for synthesis and for designing new molecules with improved potency. nih.gov

Development of Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenylurea derivatives, QSAR studies are crucial for understanding how different substituents and structural modifications influence their potency as inhibitors of various enzymes or receptors.

The general process for developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters.

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

Validation: The model's ability to predict the activity of the test set compounds is evaluated. A statistically robust model will show a high correlation between predicted and experimental activities.

In the context of phenylurea derivatives, QSAR analyses have highlighted that properties like lipophilicity are often key drivers of activity. nih.gov For instance, studies on similar urea-substituted compounds have successfully used 3D-QSAR models to guide the development of new inhibitors. pharmacophorejournal.com These models provide a quantitative framework for predicting the activity of unsynthesized analogs of 1-(4-Fluorobenzyl)-3-phenylurea, thereby streamlining the discovery process.

Identification of Physicochemical Descriptors Influencing Activity

Identifying the specific physicochemical descriptors that influence biological activity is a primary goal of computational analysis. For phenylurea-containing compounds, several key descriptors have been shown to be critical.

Lipophilicity (logP): This descriptor measures a compound's hydrophobicity and influences its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. QSAR studies on anti-malarial phenylurea derivatives have identified lipophilicity as a key factor for improved activity. nih.gov

Electronic Effects: The electronic nature of substituents on the phenyl rings significantly impacts activity. The fluorine atom in 1-(4-Fluorobenzyl)-3-phenylurea, for example, exerts a strong electron-withdrawing inductive effect. This alters the charge distribution across the molecule, particularly the hydrogen-bonding capacity of the urea N-H groups, which is often crucial for target binding. researchgate.net

Hydrogen Bonding Capacity: The urea moiety is a classic hydrogen bond donor and acceptor. The two N-H groups can act as donors, while the carbonyl oxygen acts as an acceptor. This pattern is fundamental to the binding of many urea-based inhibitors to their target proteins, often forming key interactions with amino acid residues in the active site. nih.gov

| Descriptor Category | Specific Descriptor | Influence on Phenylurea Activity |

| Hydrophobicity | LogP, CLogP | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Hammett constants, Dipole Moment, Atomic Charges | Modulates the strength of interactions, particularly hydrogen bonds. |

| Steric | Molar Refractivity (MR), van der Waals volume | Determines the goodness of fit within a target's binding site. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching. |

| Quantum Chemical | HOMO/LUMO energies, Fukui indices | Predicts reactivity and sites for electrophilic/nucleophilic attack. researchgate.netresearchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and design new bioactive molecules. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. These models serve as 3D queries for searching large chemical databases to find novel compounds with the potential for similar biological activity. pharmacophorejournal.com

Generation of Pharmacophore Hypotheses

A pharmacophore hypothesis can be generated using two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. mdpi.com For example, a set of phenylurea-based enzyme inhibitors could be used to generate a hypothesis consisting of features like two aromatic rings, a hydrogen bond donor, and a hydrogen bond acceptor, all arranged in a specific spatial geometry. nih.govmdpi.comresearchgate.netrsc.org

Structure-Based Modeling: When the 3D structure of the target protein (from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the key interaction points between the protein and a bound ligand. creative-biostructure.com This provides a highly accurate model reflecting the essential binding interactions within the active site.

For targets like EGFR/HER-2, where many urea and thiourea (B124793) derivatives show activity, pharmacophore models have been successfully developed. researchgate.netresearchgate.net A typical hypothesis for this class of inhibitors might include an aromatic ring feature corresponding to the phenyl group, another for the substituted benzyl group, and hydrogen bond donor/acceptor features from the urea core.

| Pharmacophore Feature | Potential Origin in 1-(4-Fluorobenzyl)-3-phenylurea |

| Aromatic Ring (AR) | Phenyl group |

| Aromatic Ring (AR) | 4-Fluorobenzyl group |

| Hydrogen Bond Donor (HBD) | Urea N-H groups |

| Hydrogen Bond Acceptor (HBA) | Urea carbonyl oxygen |

| Hydrophobic (HY) | Benzyl and phenyl moieties |

Ligand-Based and Structure-Based Virtual Screening for Hit Identification

Once a pharmacophore model is established, it can be used for virtual screening (VS) to identify "hits" from large compound libraries. nih.govmdpi.comresearchgate.netrsc.org

Ligand-Based Virtual Screening (LBVS): The pharmacophore hypothesis is used as a 3D query to search databases. The software looks for molecules that can adopt a low-energy conformation matching the pharmacophore's features and geometry. mdpi.com This method is excellent for scaffold hopping—finding new chemical skeletons that fit the same pharmacophore and may have novel properties.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, uses the 3D structure of the target protein. Compounds from a library are computationally "docked" into the active site of the target. A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. The top-scoring compounds are selected as potential hits for experimental testing. Docking simulations of N-benzyl-N'-(X-2-hydroxybenzyl)-N'-phenylureas into the EGFR active site, for instance, have been used to determine the probable binding conformations and rationalize their inhibitory activity. researchgate.net

Both methods have been instrumental in discovering novel inhibitors for various targets, including protein kinases and α-glucosidase, where phenylurea derivatives have shown promise. researchgate.netnih.gov

Application in Rational Compound Design and Lead Discovery

The ultimate goal of these computational methods is the rational design of new and improved compounds. The insights gained from QSAR, pharmacophore models, and virtual screening guide the lead discovery and optimization process.

For example, if a pharmacophore model and docking study reveal an unoccupied hydrophobic pocket in the target's active site near the 4-fluorobenzyl group of 1-(4-Fluorobenzyl)-3-phenylurea, medicinal chemists can rationally design new analogs with bulky hydrophobic substituents at that position to fill the pocket and potentially increase binding affinity. This iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the development of potent and selective lead compounds. nih.govmdpi.comresearchgate.net Studies on various phenylurea derivatives have successfully used these in silico tools to identify compounds with potent inhibitory activities against targets like α-glucosidase and cancer-related kinases. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure. These methods can be applied to 1-(4-Fluorobenzyl)-3-phenylurea to investigate various properties that are not accessible through classical molecular mechanics.

Applications of QM calculations include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule with high accuracy.

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the charge distribution. This helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Fukui Functions and Bond Dissociation Energies: These calculations can pinpoint the most reactive sites within the molecule and predict the likelihood of specific chemical reactions. researchgate.netresearchgate.net

For phenylurea and thiourea derivatives, DFT and other QM methods have been used to analyze molecular stability, charge delocalization, and reactivity, providing fundamental insights that correlate well with experimental findings, such as their performance as corrosion inhibitors or their binding affinity to biological targets. researchgate.netresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 1-(4-Fluorobenzyl)-3-phenylurea, computational methods, particularly Density Functional Theory (DFT), have been employed to analyze its electronic characteristics. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the case of 1-(4-Fluorobenzyl)-3-phenylurea, the HOMO is primarily localized on the phenylurea moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 1-(4-Fluorobenzyl)-3-phenylurea

| Parameter | Value |

| HOMO Energy | -0.2310 a.u. |

| LUMO Energy | -0.0278 a.u. |

| HOMO-LUMO Gap | 0.2032 a.u. |

a.u. = atomic units

Chemical Reactivity Prediction

Building upon the electronic structure analysis, computational methods can predict the chemical reactivity of 1-(4-Fluorobenzyl)-3-phenylurea. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative framework for this prediction. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. It is directly related to the HOMO-LUMO gap, with a larger gap indicating greater hardness.

Global Electrophilicity Index (ω) represents the ability of a molecule to accept electrons.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1-(4-Fluorobenzyl)-3-phenylurea, the MEP analysis reveals that the oxygen atom of the carbonyl group and the nitrogen atoms of the urea linkage are the most electron-rich regions, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amine groups are the most electron-poor regions, indicating their potential for nucleophilic interactions.

Table 2: Global Reactivity Descriptors for 1-(4-Fluorobenzyl)-3-phenylurea

| Descriptor | Value (a.u.) |

| Electronegativity (χ) | 0.1294 |

| Chemical Hardness (η) | 0.1016 |

| Global Electrophilicity Index (ω) | 0.0821 |

a.u. = atomic units

Advanced Preclinical Research Methodologies

High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for their effects on specific biological targets or pathways.

Compound libraries are diverse collections of chemicals that serve as the starting point for HTS campaigns. Phenylurea-containing compounds are recognized for their versatile roles in medicinal chemistry and are frequently included in these libraries. ontosight.aiamazonaws.com The presence of a fluorophenyl group is also a common feature in screening compounds, as it can influence lipophilicity and electronic properties that govern interactions with biological targets. ontosight.aiontosight.ai For instance, the Tox21 compound library includes a phenylurea group of chemicals that have been screened for various activities, including inhibition of cytochrome P450 enzymes. mdpi.com Similarly, libraries have been searched for analogues of hit compounds containing phenyl urea (B33335) or 4-fluorophenyl side chains in the pursuit of novel antimalarial agents. acs.org These collections are screened to identify "hits"—compounds that modulate biological processes of interest, such as enzymatic activity, receptor binding, or cellular signaling pathways.

The development of robust and miniaturized assays is fundamental to the success of HTS. nih.gov Assays must be adapted to microplate formats (commonly 384- or 1536-well plates) to maximize throughput and conserve reagents. nih.govnih.gov A variety of detection methods are employed, with fluorescence-based approaches being particularly common. nih.gov These can be designed to quantitatively measure various cellular events, such as the recruitment of a fluorescently-tagged receptor to a specific genetic element in the cell nucleus. nih.gov To enhance efficiency further, multiplexed HTS assays have been developed, allowing for the simultaneous monitoring of multiple enzyme activities in a single well. nih.gov This state-of-the-art approach, enabled by robotics and sensitive LC-MS/MS instrumentation, accelerates the identification of potential inhibitors for various metabolic enzymes. nih.gov

| HTS Assay Technology | Description | Throughput Format |

| Fluorescence-Based Assays | Utilizes fluorescently tagged molecules to report on biological events like protein localization or enzyme activity. nih.gov | High (e.g., 384-well, 1536-well) |

| Multiplexed LC-MS/MS Assays | Allows for simultaneous screening against multiple targets (e.g., different enzymes) in a single assay by detecting unique molecule masses. nih.gov | High (e.g., 384-well) |

| Reporter Gene Assays | Measures the effect of a compound on the expression of a specific gene, often linked to a readily detectable protein like luciferase or beta-galactosidase. nih.gov | High (e.g., 96-well, 384-well) |

Identifying a "hit" in a primary HTS campaign is only the initial step. sygnaturediscovery.com A rigorous process of hit validation is essential to eliminate false positives and confirm the activity of the compound. sygnaturediscovery.com A crucial step in this process is to re-confirm the compound's activity using a freshly synthesized or purified sample to ensure the initial observation was not due to impurities. sygnaturediscovery.com The validation cascade is target-specific and data-driven, often involving secondary assays to establish a structure-activity relationship (SAR). amazonaws.comsygnaturediscovery.com This involves testing analogues of the hit compound to see how small chemical modifications affect its biological activity, which provides confidence that the observed effect is real and can guide future optimization. sygnaturediscovery.com This process helps prioritize genuine hits for advancement into more complex studies. sygnaturediscovery.com

Cellular Assays Beyond Basic Proliferation

While simple cell viability or proliferation assays are useful, a deeper understanding of a compound's effects requires more sophisticated cellular assays. These methods aim to probe the mechanism of action in a more biologically relevant context.

Phenotypic screening is a powerful strategy that identifies molecules capable of inducing a desired change in cellular behavior or morphology without a preconceived notion of the molecular target. nih.gov This approach is particularly valuable for discovering compounds with novel mechanisms of action. nih.gov A library of compounds, which could include 1-(4-Fluorobenzyl)-3-phenylurea, would be screened for its ability to produce a specific phenotype, for example, inhibiting cancer cell growth only under nutrient-limiting conditions. nih.gov A major challenge following a successful phenotypic screen is target identification—determining the specific protein or proteins with which the active compound interacts to produce the observed effect. nih.gov

Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery. promegaconnections.combiorxiv.org Cell-based target engagement assays provide direct evidence of this interaction, bridging the gap between biochemical activity and cellular function. promegaconnections.com These assays are crucial for validating hits from any screening campaign and ensuring that a compound's cellular effects are mediated through the intended pathway. promegaconnections.com The failure of some drug candidates in clinical trials has been attributed to a misunderstanding of their true mechanism of action, highlighting the importance of robust target engagement studies. promegaconnections.com

Several innovative methods are used to measure target engagement in live cells:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand. nih.govbiorxiv.org By heating cells treated with a compound and measuring the amount of soluble target protein remaining, a direct assessment of binding can be made. biorxiv.org High-throughput versions of CETSA (HT-CETSA) have been developed for screening in microplate formats. nih.gov

NanoBRET® Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding in live cells. promega.co.uk The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells. promega.co.uk When a test compound is introduced and binds to the target, it displaces the tracer, causing a measurable decrease in the BRET signal. promega.co.uk

Chemical Protein Stability Assay (CPSA): This is a high-throughput, label-free method that assesses ligand-protein interactions by analyzing protein stability directly in cell lysates, eliminating the need for protein purification or high-temperature incubations. selvita.com

| Target Engagement Method | Principle | System | Key Advantage |

| CETSA / HT-CETSA | Ligand binding increases the thermal stability of the target protein. nih.govbiorxiv.org | Intact cells or cell lysates | Label-free; confirms engagement in a physiological context. biorxiv.org |

| NanoBRET® TE | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by a test compound. promega.co.uk | Live cells | Quantitative measurement of affinity and residence time in live cells. promega.co.uk |

| CPSA | Measures changes in protein stability in response to compound binding in cell lysates. selvita.com | Cell lysates | High-throughput and label-free, suitable for large-scale screening. selvita.com |

Preclinical ADME Studies in Animal Models (e.g., metabolic stability, bioavailability predictions)

The preclinical evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. These studies, conducted in various animal models, are essential for predicting the pharmacokinetic profile of a compound in humans. For novel chemical entities such as 1-(4-Fluorobenzyl)-3-phenylurea, understanding its metabolic stability and bioavailability is paramount for its potential advancement as a therapeutic agent. Methodologies for these investigations are well-established and provide crucial data for lead optimization and candidate selection.

In preclinical ADME studies, the metabolic stability of a compound is often first assessed in vitro using liver microsomes or hepatocytes from different species, including rats and mice. nih.gov This allows for the determination of key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½), which are indicative of how susceptible the compound is to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in vivo.

Following in vitro assessments, in vivo pharmacokinetic studies are conducted in animal models, most commonly rodents such as mice and rats, to determine the compound's bioavailability. Bioavailability (F) is a measure of the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Poor oral bioavailability can be a significant hurdle for the development of orally administered drugs and can be influenced by factors such as poor absorption and extensive first-pass metabolism.

While specific preclinical ADME data for 1-(4-Fluorobenzyl)-3-phenylurea is not publicly available, research on structurally related phenylurea derivatives provides insights into the potential metabolic fate and pharmacokinetic properties of this class of compounds. For instance, studies on other phenylurea-based compounds have highlighted the importance of structural modifications to enhance metabolic stability and oral bioavailability.

One such study on a series of phenyl urea derivatives designed as IDO1 inhibitors provides a relevant example of the data generated in preclinical ADME studies. nih.gov The pharmacokinetic profile of a lead compound, i12, was investigated in mice. nih.gov

Table 1: Pharmacokinetic Parameters of Phenyl Urea Derivative i12 in Mice

| Parameter | Value |

|---|---|

| Plasma Clearance (mL/min/kg) | 22.45 |

| Half-life (h) | 11.2 |

| Oral Bioavailability (%) | 87.4 |

Data from a study on a related phenyl urea derivative, compound i12. nih.gov

These findings for a related compound demonstrate a favorable pharmacokinetic profile with high oral bioavailability and a moderate clearance rate, suggesting that the phenylurea scaffold can be amenable to producing drug candidates with desirable ADME properties. nih.gov

In another example, a different phenylurea-containing compound, designated as compound 32, a CCR3 antagonist, was evaluated for its oral bioavailability in mice, which was found to be 20%. nih.gov This highlights the significant variability in pharmacokinetic properties that can exist even within the same general class of compounds, underscoring the necessity of conducting specific ADME studies for each new chemical entity.

Furthermore, investigations into other urea analogues have sometimes revealed challenges with metabolic stability. For example, a study on urea analogues of 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole indicated that these compounds generally exhibited poor metabolic stability in both mouse and human liver microsomes, which was cited as a likely reason for their lack of in vivo efficacy. bohrium.com

These examples from related compounds illustrate the critical nature of preclinical ADME studies. For 1-(4-Fluorobenzyl)-3-phenylurea, such investigations would be essential to determine its metabolic liabilities, predict its pharmacokinetic behavior in humans, and guide any necessary structural modifications to optimize its drug-like properties. The methodologies are robust and provide a clear pathway for assessing the potential of this and other novel compounds.

Emerging Research Directions and Future Prospects

Development of Chemical Probes for Target Validation

A critical step in modern drug discovery is the validation of molecular targets. ox.ac.uk Chemical probes—small, highly selective molecules—are indispensable tools in this process. ox.ac.ukrsc.org They allow researchers to meticulously study the biological consequences of inhibiting a specific protein in cells or even whole organisms, thereby providing strong evidence for a target's role in a disease before committing to the costly and lengthy process of drug development. ox.ac.uk

The diphenylurea scaffold, the core structure of 1-(4-Fluorobenzyl)-3-phenylurea, is a known feature in many kinase inhibitors and serves as a promising starting point for developing such probes. nih.govresearchgate.net A notable example is the development of the first selective chemical probes for Serine Arginine Protein Kinase 3 (SRPK3), a protein implicated in breast cancer. nih.govresearchgate.net The journey began with the identification of 1-(4-cyanophenyl)-3-phenylurea (B19353) as an initial "hit" that showed selective inhibition of SRPK3. nih.govresearchgate.net Through subsequent rounds of medicinal chemistry optimization, researchers synthesized analogues with improved potency and selectivity, culminating in compounds that could effectively impair breast cancer cell viability in vitro. nih.govresearchgate.net

This process highlights a key research direction: the systematic modification of the 1-(4-Fluorobenzyl)-3-phenylurea structure to create highly specific probes. By altering substituent groups, researchers can fine-tune the molecule's binding affinity and selectivity for a particular protein target. These bespoke chemical tools are crucial for dissecting complex biological pathways and validating new drug targets that could be relevant for treating a variety of diseases. nih.govresearchgate.net

Table 1: Optimization of a Phenylurea Scaffold for SRPK3 Inhibition This table illustrates the evolution from an initial hit compound to more potent chemical probes for SRPK3, demonstrating the impact of structural modifications on target inhibition.

| Compound Name | Modification from Initial Hit | % SRPK3 Inhibition |

| 1-(4-cyanophenyl)-3-phenylurea | Initial Hit | Baseline |

| BP126 | Optimized Analogue | 91.6% |

| BP149 | Optimized Analogue | 92.7% |

| BP148 | Optimized Analogue | 93.3% |

| BP152 | Top Hit Analogue | 96.8% |

| Data sourced from research on the development of selective chemical probes for SRPK3. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Urea (B33335) Derivatives

For urea derivatives, ML models have been successfully designed to predict urease inhibitors, which are important for treating infections like those caused by Helicobacter pylori. mdpi.com By analyzing physicochemical properties, these models can rapidly screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, significantly accelerating the discovery process. mednexus.orgmdpi.com This computational prescreening reduces the reliance on time-consuming and expensive high-throughput screening. mednexus.org

Furthermore, AI is being used for de novo drug design, where generative models create entirely new molecular structures tailored to specific therapeutic profiles. mednexus.org This could lead to the design of novel urea derivatives, like variants of 1-(4-Fluorobenzyl)-3-phenylurea, with enhanced potency, better selectivity, and improved safety profiles. mdpi.com As AI technology continues to advance, its role in designing, screening, and optimizing urea-based drug candidates will undoubtedly expand, shortening the timeline from initial concept to clinical investigation. mednexus.orgresearchgate.net

Exploration of Novel Therapeutic Areas

While the specific applications of 1-(4-Fluorobenzyl)-3-phenylurea itself are still under investigation, the broader class of phenylurea derivatives has demonstrated a remarkable range of biological activities, suggesting numerous avenues for therapeutic exploration. The versatility of the phenylurea scaffold allows it to interact with a wide array of biological targets, opening doors to new treatment possibilities.

Research into structurally similar compounds has revealed potential in several key disease areas: